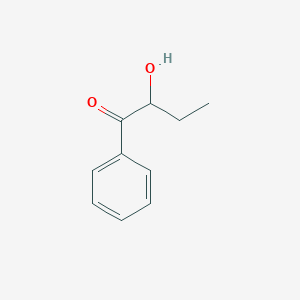

2-Hydroxy-1-phenylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKYTBQZPFRTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 1 Phenylbutan 1 One

Biocatalytic Approaches to 2-Hydroxy-1-phenylbutan-1-one

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds like this compound, offering high selectivity and environmentally benign reaction conditions. researchgate.netevitachem.com Enzyme-catalyzed reactions, in particular, provide a direct and efficient route to this α-hydroxy ketone.

Enzyme-Catalyzed Carboligation Strategies for this compound

Enzyme-catalyzed carboligation, the formation of a carbon-carbon bond, is a key strategy for the synthesis of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com This approach typically involves the use of lyases that catalyze the condensation of two aldehyde substrates.

Benzaldehyde (B42025) lyase (BAL) derived from Pseudomonas fluorescens is a well-studied enzyme for the synthesis of (R)-2-hydroxy-1-phenylbutan-1-one. researchgate.netresearchgate.netmdpi.com This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the carboligation of benzaldehyde and propanal. researchgate.netresearchgate.netmdpi.com The reaction involves the umpolung (polarity reversal) of the carbonyl group of the donor aldehyde, which then acts as a nucleophile. mdpi.com

In this specific synthesis, propanal acts as the donor substrate and benzaldehyde as the acceptor. The reaction can theoretically yield four products: the desired asymmetric product (R)-2-hydroxy-1-phenylbutan-1-one, its isomer (R)-1-hydroxy-1-phenylbutan-2-one, and two symmetric byproducts, (R)-benzoin (from the self-condensation of benzaldehyde) and (R)-propioin (from the self-condensation of propanal). researchgate.netresearchgate.net The selectivity of the enzyme towards the desired cross-ligation product is a critical factor in process development. researchgate.net

Thiamine diphosphate (ThDP)-dependent enzymes are a crucial class of biocatalysts for the asymmetric synthesis of α-hydroxy ketones. researchgate.netnih.govd-nb.info These enzymes facilitate C-C bond formation through reactions like benzoin-type condensations. nih.govd-nb.info The ThDP cofactor plays a central role by forming a covalent intermediate with the donor substrate, inducing an "umpolung" that transforms the electrophilic carbonyl carbon into a nucleophile. mdpi.com

While a broad range of aldehydes and ketones can serve as acceptor substrates, the donor substrate scope has traditionally been more limited, often restricted to simple aldehydes and α-keto acids. nih.govd-nb.info However, recent research has identified ThDP-dependent enzymes with an expanded donor substrate range, including functionalized chiral α-keto acids. nih.govd-nb.info This expansion of the substrate scope enhances the versatility of these enzymes as catalysts for generating diverse α-hydroxy ketones. nih.govd-nb.info The decarboxylation of α-keto acids as donor analogs makes the reaction kinetically controlled and can lead to complete conversion, an attractive feature for industrial applications. mdpi.com

A key advantage of biocatalytic methods is the high degree of stereoselectivity, leading to the production of enantiomerically pure compounds. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov In the synthesis of this compound, ThDP-dependent enzymes like benzaldehyde lyase from Pseudomonas fluorescens predominantly yield the (R)-enantiomer. researchgate.netresearchgate.netmdpi.com

The stereochemical outcome is determined by the specific enzyme and its active site architecture. While many ThDP-dependent enzymes favor the formation of (R)-α-hydroxy ketones, engineered enzyme variants have been developed to produce the (S)-enantiomer. researchgate.netunife.it For instance, variants of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus have been shown to catalyze the synthesis of (S)-phenylacetylcarbinol and its derivatives with high stereoselectivity. researchgate.net The ability to access both enantiomers is crucial for the synthesis of different pharmaceutical agents.

The enantiomeric excess (ee) is a critical parameter for evaluating the stereoselectivity of the reaction. In many biocatalytic syntheses of α-hydroxy ketones, including this compound, high enantiomeric excesses, often exceeding 98%, have been reported. unife.ituni-duesseldorf.de

Table 1: Stereoselectivity of various ThDP-dependent enzymes in α-hydroxy ketone synthesis

| Enzyme | Substrates | Product | Stereoselectivity | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde Lyase (Pseudomonas fluorescens) | Benzaldehyde + Propanal | (R)-2-hydroxy-1-phenylbutan-1-one | (R) | >98% | researchgate.netresearchgate.net |

| Acetoin:Dichlorophenolindophenol Oxidoreductase (Bacillus licheniformis) | Benzaldehyde + Methylacetoin | (S)-1-hydroxy-1-phenylpropan-2-one | (S) | 88% | unife.it |

| Pyruvate Decarboxylase variant (Acetobacter pasteurianus) | Benzaldehyde + Propanal | (S)-phenylpropionylcarbinol | (S) | Moderate (89%) | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Engineering and Optimization of Biocatalytic Processes for this compound

To enhance the industrial viability of biocatalytic routes to this compound, process engineering and optimization are essential. This involves developing robust kinetic models and optimizing reaction conditions to maximize product yield and enzyme stability.

Developing accurate mechanistic kinetic models is crucial for understanding and optimizing enzyme-catalyzed reactions. researchgate.netresearchgate.net For the synthesis of (R)-2-hydroxy-1-phenylbutan-1-one catalyzed by benzaldehyde lyase, a ping-pong bi-bi mechanism has been proposed. researchgate.netresearchgate.net This model accounts for the substrate-dependent reaction rates and enzyme inactivation. mdpi.comresearchgate.net

The model considers both the cross-ligation of benzaldehyde and propanal and the self-ligation of each aldehyde. researchgate.net Global sensitivity analysis can be applied to identify the most influential kinetic parameters, which can then be accurately estimated through model-based experimental analysis. researchgate.netresearchgate.net Such models are invaluable for process design, control, and optimization, allowing for the simulation of different reactor configurations and feeding strategies to improve the final product concentration. mdpi.comresearchgate.net For instance, dynamic optimization frameworks have been used to determine that simultaneously dosing propanal and benzaldehyde can lead to a higher final concentration of (R)-2-hydroxy-1-phenylbutan-1-one. researchgate.net

Process Intensification and Reactor Design for Biocatalytic Synthesis (e.g., Membrane Reactors)

The biocatalytic synthesis of (R)-2-hydroxy-1-phenylbutan-1-one, a key intermediate for many active pharmaceutical ingredients (APIs), can be efficiently achieved through the carboligation of propanal and benzaldehyde catalyzed by benzaldehyde lyase (BAL) from Pseudomonas fluorescens. researchgate.netmdpi-res.com Process intensification strategies are crucial for optimizing this reaction, particularly due to enzyme inactivation caused by the substrates. mdpi-res.com

One effective approach is the use of a continuously operated enzyme membrane reactor (EMR). researchgate.net This type of reactor combines high conversion and selectivity with impressive space-time yields and total turnover numbers, reaching up to 43,000. researchgate.net The EMR setup allows for the retention of the enzyme while products and unreacted substrates pass through, enabling continuous production and minimizing enzyme loss. researchgate.net

To maximize the final concentration of (R)-2-hydroxy-1-phenylbutan-1-one, dynamic optimization of substrate feeding is essential. By carefully controlling the fluxes of propanal and benzaldehyde, enzyme inactivation can be mitigated. mdpi-res.com Modeling and optimization studies have shown that controlled dosing of the substrates, based on a kinetic model that accounts for enzyme inactivation, can significantly enhance product yield. researchgate.netmdpi-res.com This approach has been successfully demonstrated on a gram scale, highlighting its industrial applicability. researchgate.net

The reaction system theoretically can yield four different enantiopure compounds: the two asymmetric products, (R)-2-hydroxy-1-phenylbutan-1-one and (R)-1-hydroxy-1-phenylbutan-2-one, and the two symmetric products, (R)-benzoin and (R)-propioin. researchgate.net However, the preference of PfBAL for benzaldehyde as the donor molecule in the carboligation reaction steers the synthesis primarily towards the desired asymmetric product. researchgate.net

Table 1: Process Parameters for Biocatalytic Synthesis in a Membrane Reactor

| Parameter | Value/Condition | Reference |

| Enzyme | Benzaldehyde lyase (BAL) from Pseudomonas fluorescens | researchgate.net |

| Reaction | Carboligation of propanal and benzaldehyde | researchgate.net |

| Reactor Type | Continuously operated enzyme membrane reactor (EMR) | researchgate.net |

| Key Product | (R)-2-hydroxy-1-phenylbutan-1-one | researchgate.net |

| Total Turnover Number (ttn) | Up to 43,000 | researchgate.net |

| Process Strategy | Dynamic optimization of substrate feeding to mitigate enzyme inactivation | mdpi-res.com |

Chemoenzymatic and Chemical Synthetic Routes to this compound

Beyond purely biocatalytic methods, chemoenzymatic and traditional chemical syntheses offer alternative pathways to α-hydroxy ketones like this compound.

Stereoselective Chemical Synthesis of α-Hydroxy Ketones

Optically active α-hydroxy ketones are valuable building blocks in the synthesis of various biologically active compounds. acs.org Their stereoselective synthesis is a key area of research.

Asymmetric transfer hydrogenation of 1,2-diketones represents a powerful method for producing optically active α-hydroxy ketones. acs.orgnih.gov Chiral Ru(II) catalysts, for instance, have been shown to effectively promote the asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones. acs.orgnih.gov This method is characterized by high levels of regio-, diastereo-, and enantioselectivity. acs.org

For example, the asymmetric transfer hydrogenation of 1-aryl-1,2-propanedione using a specific chiral Ru catalyst can yield optically active 1-aryl-2-hydroxy-1-propanone with up to 99% enantiomeric excess (ee) and 89% yield at 10°C. nih.gov The structural and electronic properties of both the catalyst and the substrate are critical factors in achieving such high stereoselectivity. acs.org

Table 2: Asymmetric Transfer Hydrogenation for α-Hydroxy Ketone Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Ru(II) complex | Unsymmetrically substituted 1,2-diketones | Optically active α-hydroxy ketones | High | Good to Excellent | acs.orgnih.gov |

| RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene) | 1-aryl-1,2-propanedione | 1-aryl-2-hydroxy-1-propanone | up to 99% | 89% | nih.gov |

While the focus is on α-hydroxy ketones, diastereoselective protocols for the synthesis of related β-hydroxy ketones are also well-developed and provide insights into stereocontrol in ketone synthesis. Various methods, including aldol (B89426) additions and Mukaiyama aldol reactions, have been employed to achieve high diastereoselectivity. rsc.orgorganic-chemistry.org For instance, the reaction of π-allyltricarbonyliron lactone complexes with aldehydes can produce β-hydroxy carbonyl compounds with good to excellent stereocontrol. rsc.org Similarly, rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes can yield syn-aldol products with high diastereoselectivity. organic-chemistry.org Subsequent hydrolysis of β-hydroxy N-sulfonyl hydrazone products can also lead to the corresponding β-hydroxy ketones. tdl.org

Oxidative Transformations for this compound Synthesis

Oxidative methods provide another important avenue for the synthesis of α-hydroxy ketones.

A domino synthesis approach has been developed for α-hydroxy ketones starting from benzylic secondary alcohols. rsc.orgresearchgate.net This process involves the sequential oxidation of the alcohol to a ketone, followed by its α-hydroxylation in a controlled manner. rsc.orgresearchgate.net Catalytic iodonium (B1229267) ions, stabilized by dimethyl sulfoxide (B87167) (DMSO), have been successfully employed for this transformation. rsc.orgresearchgate.net An efficient α-hydroxylation of ketones can also be achieved using CuBr₂ or HBr in DMSO, which provides a route to secondary and tertiary α-hydroxy carbonyl compounds. researchgate.net

Photoinduced Catalysis in α-Hydroxyketone Formation

The synthesis of α-hydroxyketones, a crucial structural motif in organic chemistry, has been significantly advanced through the application of photoinduced catalysis. digitellinc.com These methods often utilize visible light to initiate reactions under mild conditions, offering an alternative to traditional synthetic routes that may require harsh reagents or high temperatures. researchgate.net

One prominent strategy involves the generation of acyl radicals from various precursors, which can then participate in coupling reactions to form the desired α-hydroxyketone structure. thieme-connect.com For instance, photoredox catalysis can facilitate the coupling of aliphatic carboxylic acids with α-ketocarbonyls. In this process, an organic photoredox catalyst converts the carboxylic acid into a transient alkyl radical and the α-ketocarbonyl into a persistent ketyl radical. These two radical species then selectively couple to form α-hydroxy carboxylic derivatives under mild conditions. organic-chemistry.org

Another approach employs acylsilanes as precursors. bohrium.com Photoirradiation of acylsilanes generates nucleophilic siloxycarbene intermediates. These intermediates can react with various compounds, including aldehydes, to produce α-hydroxyketones. bohrium.com This method is valued for its ability to proceed under different light sources and conditions. bohrium.com

Visible-light-induced reactions have also been developed for the direct formation of α-hydroxyketones. A catalyst- and additive-free, visible-light-induced O-H insertion reaction of diazo compounds has been shown to produce α-hydroxy esters in good yields with broad substrate scope. organic-chemistry.org Furthermore, photoredox catalysis has been successfully used in the construction of α-acyloxy ketones through the insertion of sulfoxonium ylides with carboxylic acids. acs.org This reaction is proposed to occur via a stepwise proton-assisted electron transfer mechanism. acs.org

The table below summarizes key aspects of various photoinduced methods for α-hydroxyketone synthesis.

| Method | Precursors | Key Intermediate | Conditions | Noteworthy Features |

| Organic Photoredox Catalysis | Aliphatic carboxylic acids, α-ketocarbonyls | Alkyl and ketyl radicals | Mild reaction conditions | Selective coupling based on the persistent radical effect. organic-chemistry.org |

| Acylsilane Photolysis | Acylsilanes, Aldehydes | Siloxycarbenes | Various light sources | Generates nucleophilic carbene moieties. bohrium.com |

| Diazo Compound O-H Insertion | Diazo compounds | Diazo compound | Visible light, catalyst-free | Good functional-group tolerance; scalable in continuous-flow. organic-chemistry.org |

| Sulfoxonium Ylide Insertion | Sulfoxonium ylides, Carboxylic acids | Radical species | Photoredox catalyst, mild conditions | Produces α-acyloxy ketones; broad scope of carboxylic acids. acs.org |

Derivatization and Precursor Chemistry for this compound

The synthesis of this compound can be effectively achieved through the chemical modification of closely related precursors. These methods involve the strategic introduction and transformation of functional groups to build the target molecule.

Synthetic Approaches involving α-Azido-β-hydroxy Ketones

α-Azido-β-hydroxy ketones are valuable synthetic intermediates that can be accessed through the base-promoted aldol reaction of an α-azido ketone with an aldehyde. nih.govuniovi.es These compounds are structurally similar to this compound and serve as key precursors in its synthesis.

A common method for preparing α-azido-β-hydroxy ketones involves reacting phenacyl azide (B81097) or other α-azido ketones with various aldehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govevitachem.com For instance, the reaction of azidoacetone (B8543425) with aromatic aldehydes, catalyzed by a cooperative system of (S)-proline and a guanidinium (B1211019) salt, can produce enantio-enriched anti-α-azido-β-hydroxy ketones with high diastereoselectivity and enantioselectivity. uniovi.esrsc.org

The synthesis of a compound structurally analogous to the target, 2-azido-3-hydroxy-1-phenylbutan-1-one, can be achieved by reacting 2-azido-1-phenylethan-1-one with acetaldehyde (B116499). The resulting α-azido-β-hydroxy ketone can then be converted to the corresponding α-amino ketone, a step towards α-hydroxy ketones. nih.gov Specifically, Patonay and colleagues reported the synthesis of various α-azido-β-hydroxy ketones by reacting phenacyl azide with aldehydes using DBU as a catalyst. nih.govmdpi.com

The table below outlines a representative synthesis of α-azido-β-hydroxy ketones.

| Reactants | Catalyst/Base | Product Type | Yield | Selectivity | Reference |

| Azidoacetone, Aromatic Aldehydes | (S)-Proline, Guanidinium salt | anti-α-Azido-β-hydroxy ketones | Good | High d.r. and e.e. | uniovi.es |

| Phenacyl Azide, Aldehydes | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α-Azido-β-hydroxy ketones | Good | - | nih.govmdpi.com |

| 2-Azido-1-phenylethan-1-one, Acetaldehyde | Base | 2-Azido-3-hydroxy-1-phenylbutan-1-one | - | - | mdpi.com |

d.r. = diastereomeric ratio; e.e. = enantiomeric excess

These α-azido ketones are versatile intermediates. nih.gov For example, 2-azido-3-hydroxy-1-phenylbutan-1-one can be reacted with triphenylphosphine (B44618) in dichloromethane (B109758) to synthesize the corresponding aziridine (B145994) derivative, ((2S,3R)-3-methylaziridin-2-yl)(phenyl)methanone. mdpi.com

Utilization of 2-Bromo-1-phenylbutan-1-one (B142206) as a Synthetic Intermediate

2-Bromo-1-phenylbutan-1-one is a key α-bromoketone that serves as a direct precursor to this compound. Its utility lies in the reactivity of the bromine atom at the α-position to the carbonyl group, which makes it susceptible to nucleophilic substitution.

The synthesis of 2-bromo-1-phenylbutan-1-one is typically achieved through the α-bromination of the parent ketone, 1-phenylbutan-1-one (butyrophenone). A common laboratory method involves treating the ketone with a brominating agent. For a related compound, 2-bromo-1-phenyl-pentan-1-one, a high-yield synthesis is achieved by reacting valerophenone (B195941) with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.com This method is adaptable for the synthesis of 2-bromo-1-phenylbutan-1-one from butyrophenone. The reaction proceeds via an enol or enolate intermediate which is then attacked by an electrophilic bromine species.

Once synthesized, 2-bromo-1-phenylbutan-1-one can be converted to this compound through hydrolysis. This is a classic nucleophilic substitution reaction where the bromide ion is displaced by a hydroxide (B78521) ion (from water or a hydroxide salt). This transformation is a standard procedure for converting α-haloketones into α-hydroxyketones.

The table below summarizes the synthesis and key reaction of 2-bromo-1-phenylbutan-1-one.

| Reaction | Starting Material | Reagents | Product | Typical Yield | Reference |

| Synthesis | 1-Phenylbutan-1-one | NaBr, H₂O₂, HCl | 2-Bromo-1-phenylbutan-1-one | ~95% | chemicalbook.com |

| Hydrolysis | 2-Bromo-1-phenylbutan-1-one | H₂O, Base (e.g., NaHCO₃) | This compound | - |

Beyond simple hydrolysis, 2-bromo-1-phenylbutan-1-one is a versatile intermediate. For example, it can undergo an Asinger multicomponent reaction with ethyl L-cysteine ester to form 3-thiazoline derivatives, which are of interest in medicinal chemistry. smolecule.comresearchgate.net It is also used as an intermediate in the synthesis of α-azido ketones by reaction with an azide source. smolecule.com

Reaction Mechanisms and Reactivity of 2 Hydroxy 1 Phenylbutan 1 One

Mechanistic Investigations of 2-Hydroxy-1-phenylbutan-1-one Formation

The synthesis of this compound can be achieved through both enzymatic and chemical routes, each with distinct mechanistic features.

The enzymatic synthesis of (R)-2-hydroxy-1-phenylbutan-1-one is a prime example of biocatalysis, often employing thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. researchgate.netnih.gov ThDP is the active form of vitamin B1 and is a crucial cofactor for enzymes involved in key metabolic pathways. yeastgenome.org Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens is a well-studied enzyme that catalyzes the formation of this compound through the carboligation of benzaldehyde and propanal. researchgate.netevitachem.comresearchgate.net This reaction is highly stereoselective, yielding the (R)-enantiomer, which is a valuable chiral building block in the pharmaceutical industry. researchgate.netmetu.edu.tr

The catalytic cycle of BAL, a ThDP-dependent enzyme, involves several key steps: metu.edu.trnih.gov

Deprotonation and Ylide Formation: The ThDP cofactor binds to the enzyme's active site. A conserved glutamate (B1630785) residue deprotonates the C2 atom of the thiazolium ring of ThDP, forming a reactive ylide.

Nucleophilic Attack: The ylide acts as a nucleophile and attacks the carbonyl carbon of the first substrate, the donor aldehyde (in this case, propanal), forming a covalent intermediate known as the Brescia intermediate.

Decarboxylation/Protonation: For α-keto acid substrates, this step would involve decarboxylation. In the case of aldehydes, a proton rearrangement occurs, leading to the formation of an activated aldehyde intermediate, often referred to as "active aldehyde".

Carboligation: The activated aldehyde then attacks the carbonyl carbon of the second substrate, the acceptor aldehyde (benzaldehyde). This C-C bond formation is the key step in creating the this compound backbone.

Product Release: The newly formed product, (R)-2-hydroxy-1-phenylbutan-1-one, is released from the enzyme, and the ThDP cofactor is regenerated for the next catalytic cycle.

The BAL-catalyzed reaction can theoretically produce four different compounds due to self- and cross-carboligation reactions. researchgate.net These include the desired asymmetric product, (R)-2-hydroxy-1-phenylbutan-1-one, as well as (R)-1-hydroxy-1-phenylbutan-2-one, and the symmetric products (R)-benzoin (from two benzaldehyde molecules) and (R)-propioin (from two propanal molecules). researchgate.net Reaction conditions can be optimized to maximize the yield of the desired product. researchgate.net

Another ThDP-dependent enzyme, acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), has been shown to be an effective biocatalyst for the (S)-selective synthesis of phenylacetyl carbinol products. unife.it In a study, this enzyme was used for the carboligation of benzaldehyde with 3,4-hexanedione (B1216349) to produce (S)-1-hydroxy-1-phenylbutan-2-one. unife.it

Table 1: Enzymes in the Synthesis of this compound and Related Compounds

| Enzyme | Source Organism | Substrates | Product | Stereoselectivity |

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Benzaldehyde, Propanal | (R)-2-hydroxy-1-phenylbutan-1-one | (R) |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Bacillus licheniformis | Benzaldehyde, 3,4-Hexanedione | (S)-1-hydroxy-1-phenylbutan-2-one | (S) |

Recent advancements in synthetic organic chemistry have led to the development of photoredox-catalyzed methods for the synthesis of α-hydroxy ketones. These methods often involve a radical-polar crossover mechanism. In this approach, visible light and a photocatalyst are used to generate radical intermediates, which then undergo transformations that lead to the final product.

While a direct photoredox synthesis of this compound is not extensively detailed in the provided search results, the synthesis of its trifluoromethyl analog, 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one, from styrene (B11656) derivatives illustrates the underlying principles of a net-neutral radical/polar crossover photoredox cycle. acs.orgscribd.com This process typically involves:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a radical species from a stable precursor.

Radical Addition: The generated radical adds to an alkene (like a styrene derivative), forming a new carbon-centered radical.

Polar Crossover: The newly formed radical intermediate is then oxidized or reduced in a subsequent SET event, converting it into a carbocation or carbanion. This transition from a radical to an ionic intermediate is the "polar crossover."

Final Transformation: The ionic intermediate is then trapped by a nucleophile or undergoes further rearrangement to yield the final product. In some cases, an oxidation process like a Kornblum oxidation follows the radical addition. acs.org

This type of mechanism, which combines the reactivity of radical species with the selectivity of ionic reactions, offers a powerful and mild approach for constructing complex molecules like α-hydroxy ketones. acs.orgchemrxiv.org

Chemical Transformations and Functional Group Reactivity of this compound

The presence of both a hydroxyl group and a carbonyl group makes this compound a versatile intermediate for various chemical transformations.

The secondary hydroxyl group in this compound can be oxidized to a carbonyl group, yielding the corresponding α-diketone, 1-phenylbutane-1,2-dione. rsc.org Various oxidizing agents can be employed for this transformation. For instance, a domino oxidation reaction using iodine and IBX (2-iodoxybenzoic acid) in DMSO has been reported for the synthesis of α-hydroxy ketones from benzylic secondary alcohols, and this system can also be used for the subsequent oxidation of the α-hydroxy ketone to the α-diketone. rsc.org Another method involves the use of potassium dichromate for the oxidation of an α-hydroxyketone to a 1,2-diketone. researchgate.net

Table 2: Oxidation of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 1-Phenylbutane-1,2-dione | I₂, IBX, DMSO, 80 °C |

| 4-Chloro-1-phenyl-2-hydroxybutan-1-one | 4-Chloro-1-phenylbutane-1,2-dione | K₂Cr₂O₇, H₂SO₄, CH₂Cl₂ |

The carbonyl group of this compound can be reduced to a secondary alcohol, leading to the formation of 1-phenylbutane-1,2-diol. redalyc.org This transformation can be achieved using various reducing agents. Zinc borohydride (B1222165) (Zn(BH₄)₂) has been shown to be an effective reagent for the reduction of acyloins (α-hydroxy ketones) to their corresponding vicinal diols. redalyc.org The reaction is typically carried out in a solvent like THF at room temperature and results in high yields. redalyc.org Other common reducing agents like sodium borohydride or lithium aluminum hydride can also be used for this purpose. evitachem.com The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives. diva-portal.org For example, it can be converted into an ester through reaction with a carboxylic acid or its derivative (esterification). evitachem.com

Furthermore, the hydroxyl group can be protected, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) and DMF to form a silyl (B83357) ether derivative. This was demonstrated in the synthesis of 2-azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one from 2-azido-3-hydroxy-1-phenylbutan-1-one. nih.govmdpi.com Such protection strategies are common in multi-step syntheses to prevent the hydroxyl group from reacting with reagents intended for other parts of the molecule.

The synthesis of (2R,3S)-2-azido-3-hydroxy-2-methyl-1-phenylbutan-1-one highlights the complexity of reactions involving derivatives of this compound. mdpi.comresearchgate.net These azido-hydroxy ketones are valuable synthetic intermediates. nih.gov

Cyclization and Heterocycle Formation involving this compound Derivatives

Derivatives of this compound serve as valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The inherent functionality of these derivatives allows for intramolecular reactions or reactions with other components to construct ring systems of significant interest in medicinal and materials chemistry.

A key class of derivatives, α-azido ketones, demonstrates this utility. For instance, 2-azido-3-hydroxy-1-phenylbutan-1-one (67) can be converted into the corresponding aziridine (B145994), ((2S,3R)-3-methylaziridin-2-yl)(phenyl)methanone (72), in the presence of triphenylphosphine (B44618) (Ph₃P) in dichloromethane (B109758). mdpi.com This reaction proceeds via the Staudinger reaction, where the azide (B81097) is converted to an aza-ylide, which then undergoes intramolecular cyclization with the adjacent carbonyl group to form the three-membered aziridine ring.

Furthermore, α-azido ketone derivatives are precursors to oxazolines. mdpi.com For example, 2-azido-1-phenylpropan-1-one (34), upon reaction with acetaldehyde (B116499) (MeCHO) in the presence of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields 2,4-dimethyl-5-phenyl-2,5-dihydrooxazol-5-ol (71) with the loss of nitrogen gas. nih.gov The reaction of α-azido ketones with aldehydes in the presence of DBU can also lead to the formation of 1,3-dioxane (B1201747) derivatives. mdpi.comnih.gov

Another pathway to heterocycles involves using bromo-derivatives. 2-Bromo-1-phenylbutan-1-one (B142206) can participate in the Asinger multicomponent reaction with ethyl L-cysteine ester to generate 3-thiazolines, which are important heterocyclic structures in medicinal chemistry. smolecule.com

Palladium-catalyzed carbonylative double cyclization of 4-yne-1,3-diols, which can be considered structural analogs, leads to the formation of dihydrofurofuranone derivatives. researchgate.net This process demonstrates the formation of two rings and three new bonds in a single, ordered operation. Similarly, copper-catalyzed oxidative cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, such as 1-phenylbutan-1,3-dione, can produce cycloalkane-fused dihydrofuran derivatives. ccspublishing.org.cn

The table below summarizes various cyclization reactions involving derivatives structurally related to this compound.

| Starting Material Derivative | Reagents/Conditions | Heterocyclic Product | Reference |

| 2-Azido-3-hydroxy-1-phenylbutan-1-one | Ph₃P, CH₂Cl₂ | Aziridine derivative | mdpi.com |

| 2-Azido-1-phenylpropan-1-one | MeCHO, DBU | Dihydrooxazole derivative | nih.gov |

| α-Azido ketones | Aldehydes, DBU | 1,3-Dioxane derivatives | mdpi.comnih.gov |

| 2-Bromo-1-phenylbutan-1-one | Ethyl L-cysteine ester | 3-Thiazoline derivative | smolecule.com |

| 4-yne-1,3-diols | PdI₂, CO, O₂ | Dihydrofurofuranone derivative | researchgate.net |

| 1-Phenylbutan-1,3-dione | 1-Aryl-1-cyclopentanol, Cu(OAc)₂, K₂S₂O₈ | Cyclopentane-fused dihydrofuran | ccspublishing.org.cn |

| 3-(2-hydroxyphenylimino)-1-phenylbutan-1-one | Diorganotin(IV) dichlorides | Organotin(IV) complex with chelate ring | researchgate.netbsmiab.org |

This table is interactive. Users can sort the columns by clicking on the headers.

Stereochemical Control and Selectivity in Reactions of this compound

The chiral center at the C2 position of this compound makes it a key subject for studies in stereochemical control. The stereochemical outcome of reactions involving this compound can be influenced by both the inherent stereochemistry of the substrate (substrate control) and external factors like catalysts and reaction conditions.

Enantioselective and Diastereoselective Control in Subsequent Transformations

The existing stereocenter in derivatives of this compound can effectively direct the stereochemistry of subsequent bond formations, a principle known as substrate control. This is particularly evident in complex total syntheses where establishing relative stereochemistry is crucial. For instance, in the synthesis of citrinadins, an amino alcohol moiety, structurally related to the core of this compound, was envisioned to direct the stereochemical course of an oxidation/rearrangement sequence to establish a requisite spirocenter. acs.org

In reactions creating new stereocenters, the starting material's configuration can lead to a preference for one diastereomer over another. For example, the reaction of aldehydes that have a stereogenic center at C-3 with various nucleophiles gives pairs of diastereoisomeric secondary alcohols with 1,3-related stereocenters. The diastereomeric ratio of the products is a direct consequence of the steric and electronic environment established by the existing chiral center. Similarly, when diastereomeric mixtures of 4-yne-1,3-diols were separated and subjected to double cyclization independently, their performance in the reaction could be assessed, indicating that the stereochemistry of the starting material influences the reaction outcome. researchgate.net

Stereochemical Implications of Reaction Conditions and Catalyst Design

The stereochemical outcome of reactions involving this compound and its related structures is highly dependent on the reaction conditions and the choice of catalyst. This is especially true for achieving high enantioselectivity, where a specific stereoisomer is desired.

Biocatalysis: Enzymes are particularly effective in exerting precise stereochemical control. The synthesis of (R)-2-hydroxy-1-phenylbutan-1-one can be achieved with high enantioselectivity through the carboligation of propanal and benzaldehyde catalyzed by the enzyme benzaldehyde lyase (BAL) from Pseudomonas fluorescens. researchgate.netresearchgate.net While four different enantiopure products are theoretically possible, the enzyme prefers the aromatic benzaldehyde as the donor molecule, selectively yielding the (R)-product. researchgate.net Similarly, the reduction of the related compound 2-hydroxy-1-phenylethanone to (R)-phenyl-1,2-ethanediol is accomplished with excellent enantiomeric excess (>99.9% e.e.) using the yeast Saccharomyces cerevisiae. nih.gov Furthermore, ene reductases from the Old Yellow Enzyme (OYE) family, specifically OYE3, can asymmetrically reduce 1-phenylbutan-1,2-dione, a related α-dicarbonyl, with excellent selectivity. acs.org

Chemical Catalysis and Reagents: The choice of metal catalysts, ligands, and reagents plays a pivotal role in directing stereoselectivity. In the alkenylation of 1-phenylbutan-1-one, a nickel catalyst system (Ni(PPh₃)₂Cl₂) in combination with a strong base like 1,5,7-triazabicyclo mdpi.commdpi.comdec-5-ene (TBD) was found to be optimal, affording the (E)-alkene product with high stereoselectivity (E/Z > 90/10). acs.org The choice of Grignard versus organolithium reagents can also lead to different levels of selectivity in additions to related ketones.

Reaction conditions such as temperature and solvent are also critical. evitachem.com For example, in the copper-catalyzed oxidative cyclization to form dihydrofurans, the yield of the desired product was sensitive to temperature, with 80 °C being optimal. ccspublishing.org.cn

The following table presents examples of how catalysts and conditions influence the stereochemical outcome of reactions involving this compound or structurally similar compounds.

| Substrate | Catalyst/Enzyme | Key Conditions | Product | Stereochemical Outcome | Reference |

| Benzaldehyde & Propanal | Benzaldehyde Lyase (BAL) | Aqueous buffer | (R)-2-Hydroxy-1-phenylbutan-1-one | High enantioselectivity | researchgate.netresearchgate.net |

| 2-Hydroxy-1-phenylethanone | Saccharomyces cerevisiae | Sucrose for cofactor regeneration, pH 4-9 | (R)-Phenyl-1,2-ethanediol | >99.9% e.e. | nih.gov |

| 1-Phenylbutan-1,2-dione | Ene Reductase (OYE3) | NADPH, Glucose-6-phosphate dehydrogenase | (R)-2-Hydroxy-1-phenylbutan-1-one | 90% conversion, 91% e.e. | acs.org |

| 1-Phenylbutan-1-one hydrazone | Ni(PPh₃)₂Cl₂ | Base: TBD, 100 °C | (E)-1-Butenylbenzene | High E/Z ratio (>90/10) | acs.org |

| 1-Aryl-1-cyclopentanol & 1,3-Dicarbonyl | Cu(OAc)₂ | Oxidant: K₂S₂O₈, 80 °C | Cyclopentane-fused dihydrofuran | Optimized yield | ccspublishing.org.cn |

This table is interactive. Users can sort the columns by clicking on the headers.

Structure Reactivity Relationships and Chiral Chemistry of 2 Hydroxy 1 Phenylbutan 1 One

Conformational Analysis and Stereoisomerism of 2-Hydroxy-1-phenylbutan-1-one

The structure of this compound includes a single chiral center at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-Hydroxy-1-phenylbutan-1-one and (S)-2-Hydroxy-1-phenylbutan-1-one. These stereoisomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities.

The molecule's three-dimensional shape is not static but exists as a dynamic equilibrium of various conformers arising from rotation around its single bonds. The key rotational bonds that define its conformational landscape are the C1-C2 bond and the bond between the carbonyl carbon and the phenyl ring.

| Feature | Description | Significance |

|---|---|---|

| Chirality | Contains one chiral center at the C2 position. | Exists as two enantiomers, (R) and (S), which can have different biological activities and reaction pathways. nih.gov |

| Stereoisomers | (R)-2-Hydroxy-1-phenylbutan-1-one and (S)-2-Hydroxy-1-phenylbutan-1-one. | Enantiomers exhibit identical physical properties but differ in optical rotation and interaction with other chiral molecules. cjsc.ac.cn |

| Key Torsional Angles | Rotation around the C1-C2 and C(O)-Phenyl bonds. | Determines the relative spatial arrangement of the phenyl, carbonyl, and hydroxyl groups, influencing molecular stability and reactivity. nih.gov |

| Conformational Analysis | Typically studied using computational methods (e.g., force field, DFT) and spectroscopic techniques (e.g., NMR). | Identifies low-energy conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior. smolecule.com |

Influence of the Chiral Center on Chemical Reactivity and Stereoselectivity

The chiral nature of this compound profoundly influences its chemical behavior, particularly in stereoselective reactions where one enantiomer is preferentially produced or consumed. This is most evident in biocatalytic transformations.

A prime example is the synthesis of this compound via the enzyme-catalyzed carboligation of propanal and benzaldehyde (B42025). The thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens is highly stereoselective, producing the (R)-enantiomer with high enantiomeric excess (>99%). researchgate.netresearchgate.net Modeling studies of the BAL active site suggest that the high fidelity for the (R)-product is due to specific spatial constraints; the absence of a so-called "S-pocket" allows only one possible arrangement for the incoming propanal molecule before it forms a C-C bond with the enzyme-bound benzaldehyde. researchgate.net

Conversely, the (S)-enantiomer can be synthesized using different biocatalysts. For instance, a mutant variant of benzoylformate decarboxylase from Pseudomonas putida (PpBFD-Leu461Ala) has been shown to produce (S)-2-hydroxy-1-phenylbutan-1-one with 93% enantiomeric excess. core.ac.uk This highlights how the specific architecture of an enzyme's active site can precisely control the stereochemical outcome of a reaction.

The stereochemistry at the chiral center is not only a result of selective synthesis but also a critical determinant in the biological activity of its derivatives and its function as a substrate in enzymatic reactions. nih.gov

| Enzyme | Substrates | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens | Benzaldehyde + Propanal | (R)-2-Hydroxy-1-phenylbutan-1-one | >99% | researchgate.net |

| Benzoylformate Decarboxylase (PpBFD) wild-type | Benzaldehyde + Propanal | (R)-2-Hydroxy-1-phenylbutan-1-one | 21% | core.ac.uk |

| Benzoylformate Decarboxylase (PpBFD) mutant Leu461Ala | Benzaldehyde + Propanal | (S)-2-Hydroxy-1-phenylbutan-1-one | 93% | core.ac.uk |

Molecular Recognition and Intermolecular Interactions

Molecular recognition, the specific binding between molecules, is governed by a variety of non-covalent intermolecular forces. In this compound, the combination of a hydroxyl group (a hydrogen bond donor and acceptor), a carbonyl group (a hydrogen bond acceptor), and a phenyl group (capable of hydrophobic and π-interactions) facilitates a range of such interactions.

Analysis of crystal structures of similar α-hydroxy ketones reveals the dominant role of hydrogen bonding in their solid-state architecture. nih.gov The most significant of these is the O-H···O hydrogen bond, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often forming chains or dimers. researchgate.netmdpi.com

C-H···O interactions: Where carbon-hydrogen bonds, often from the alkyl chain or the phenyl ring, act as weak hydrogen bond donors to the carbonyl or hydroxyl oxygens.

Hydrophobic interactions: The nonpolar phenyl and ethyl groups contribute to packing efficiency through van der Waals forces.

C-H···π interactions: The electron-rich π-system of the phenyl ring can act as an acceptor for C-H bonds.

These interactions are not only vital for understanding the solid-state structure but also for molecular recognition in biological systems. researchgate.net The binding of this compound or its precursors within an enzyme's active site, such as BAL, is a sophisticated process of molecular recognition. nih.gov It involves a combination of hydrogen bonds and hydrophobic interactions between the substrate and the amino acid residues of the enzyme, which correctly orients the substrate for catalysis. researchgate.netnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular contacts that contribute to the crystal packing. unife.itresearchgate.net

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) and Carbonyl group (C=O) | Strong, directional interaction (O-H···O=C) forming primary structural motifs like dimers or chains. mdpi.com | Crucial for crystal packing and molecular recognition in biological systems. nih.govresearchgate.net |

| Hydrophobic Interactions | Phenyl ring and Ethyl group | Non-specific attractive forces (van der Waals) between nonpolar regions. | Contributes to overall crystal stability and binding in nonpolar pockets of enzymes. researchgate.net |

| C-H···O Interactions | C-H bonds and Oxygen atoms (hydroxyl, carbonyl) | Weak hydrogen bonds that contribute to the cohesion of the crystal lattice. unife.it | Fine-tunes molecular packing and stabilizes conformations. nih.gov |

| C-H···π Interactions | C-H bonds and Phenyl ring | Interaction between a C-H bond and the electron cloud of the aromatic ring. | Adds to the stability of the supramolecular structure. unife.it |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Hydroxy 1 Phenylbutan 1 One

Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, HRMS)

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in 2-Hydroxy-1-phenylbutan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region. The proton attached to the chiral carbon (the α-hydrogen) gives a characteristic signal, and its coupling to adjacent protons provides valuable structural information. The methylene (B1212753) and methyl protons of the ethyl group also exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound shows distinct peaks for the carbonyl carbon, the carbons of the phenyl ring, the chiral carbon bearing the hydroxyl group, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is particularly indicative of the ketone functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Other bands in the spectrum can be attributed to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Signals / Bands | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 0.94 (t, J = 7.2 Hz, 3H), 1.57–1.65 (m, 1H), 1.90–2.00 (m, 1H), 3.68 (s, 1H), 5.02–5.04 (m, 1H), 7.50-7.94 (m, 5H) | Signals correspond to the ethyl group, the hydroxyl proton, the methine proton, and the aromatic protons. rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 9.0, 29.1, 74.2, 128.8, 129.0, 133.5, 134.1, 202.1 | Peaks represent the carbons of the ethyl group, the chiral center, the aromatic ring, and the carbonyl group. rsc.org |

| FTIR (neat, cm⁻¹) | ~3479 (broad), ~2968, ~1681 (strong), ~1598, ~1449 | Characteristic stretching vibrations for O-H, C-H (aliphatic), C=O (ketone), and C=C (aromatic). rsc.org |

| HRMS (m/z) | [M+Na]⁺ calculated for C₁₀H₁₂O₂Na: 217.0841; found: 217.0840 | Confirms the elemental composition of the molecule. rsc.org |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the analysis of (R)-2-Hydroxy-1-phenylbutan-1-one, a CHIRALCEL IH column has been successfully employed. rsc.org The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving good separation. rsc.orgchromatographyonline.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. Polysaccharide-based CSPs are frequently used for the separation of a wide range of chiral molecules, including ketones. mdpi.commdpi.com

Gas Chromatography (GC) can also be used for the analysis of this compound, particularly for assessing its purity. When coupled with a mass spectrometer (GC-MS), it can provide both separation and structural information. nih.gov For the determination of enantiomeric excess by GC, a chiral stationary phase is required. While specific GC methods for the enantioseparation of this compound are less commonly reported than HPLC methods, the principles are similar, relying on the differential interaction of the enantiomers with the chiral column.

Table 2: Chiral HPLC Method for (R)-2-Hydroxy-1-phenylbutan-1-one

| Parameter | Condition |

|---|---|

| Column | CHIRALCEL IH rsc.org |

| Mobile Phase | Hexane : i-PrOH = 98 : 2 rsc.org |

| Flow Rate | 0.7 mL/min rsc.org |

| Detection | UV (220 or 254 nm) rsc.org |

Application of X-ray Crystallography for Related α-Hydroxy Ketone Structures

For instance, the crystal structure of benzoin (B196080) , a well-known α-hydroxy ketone with two phenyl groups, has been determined. iucr.orgnih.gov These studies reveal details about bond lengths, bond angles, and the conformation of the molecule in the solid state, including the torsion angle between the carbonyl and hydroxyl groups. iucr.org The packing of molecules in the crystal lattice is often governed by hydrogen bonding involving the hydroxyl group. iucr.org

Similarly, X-ray diffraction studies have been performed on various derivatives of hydroxyacetophenone . rsc.orgresearchgate.netrsc.orgiomcworld.comntu.edu.tw These analyses provide a wealth of information on how substituents on the phenyl ring and modifications to the α-hydroxy ketone moiety influence the crystal packing and intermolecular interactions, such as C–H⋯O and π⋯π stacking interactions. rsc.orgrsc.org For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, which is crucial for validating the results of asymmetric synthesis. nih.gov The insights gained from the crystallographic analysis of these analogous structures are instrumental in understanding the solid-state behavior and stereochemistry of α-hydroxy ketones in general.

Applications of 2 Hydroxy 1 Phenylbutan 1 One in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Hydroxy-1-phenylbutan-1-one is a versatile bifunctional molecule, containing both a hydroxyl group and a ketone group, which makes it a valuable intermediate in the synthesis of more complex organic structures. evitachem.com Its reactivity allows it to participate in a variety of chemical transformations, serving as a foundational component for building intricate molecular architectures. evitachem.com The compound is particularly noted for its role as an intermediate in the production of pharmaceuticals, including analgesics and anti-inflammatory drugs. evitachem.com

The strategic importance of this compound lies in its capacity to be elaborated into a wide array of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Its derivatives, such as α-azido-β-hydroxy ketones, are themselves versatile synthetic intermediates used to construct a range of biologically significant heterocyclic compounds. These derivatives can be transformed into α-amino ketones and β-amino alcohols, which are crucial building blocks in medicinal chemistry. mdpi.com The dual functionality of the parent molecule provides synthetic chemists with multiple pathways for molecular elaboration, enabling the construction of complex target molecules. evitachem.com

Precursor to Chiral Pharmaceutical Intermediates and Building Blocks

The presence of a chiral center at the carbon atom bearing the hydroxyl group makes this compound a critical precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. The stereochemistry at this position is a crucial determinant of the biological activity of the resulting derivatives. evitachem.com Consequently, methods that can produce specific stereoisomers of this compound are of high value in the pharmaceutical industry.

Enzymatic methods, particularly those employing benzaldehyde (B42025) lyase (BAL), have been developed to synthesize the (R)-enantiomer, (R)-2-hydroxy-1-phenylbutan-1-one, with high enantioselectivity. researchgate.netresearchgate.net This optically pure hydroxy ketone is a key chiral building block for a vast number of APIs. researchgate.netresearchgate.net The use of biocatalysis in this context represents a green chemistry approach to producing these important chiral synthons. evitachem.com The ability to access specific stereoisomers of this compound is fundamental to its application in chiral synthesis, allowing for the development of stereochemically defined drugs. evitachem.comunimi.it

Utility in Carbon-Carbon Bond Forming Reactions

This compound is a key substrate and product in important carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic skeletons. researchgate.net Its synthesis often involves a C-C bond formation step, and it can be used as a building block in subsequent bond-forming transformations. evitachem.com

A primary example of its involvement in C-C bond formation is the enzyme-catalyzed carboligation of benzaldehyde and propanal. researchgate.netresearchgate.net In this reaction, catalyzed by benzaldehyde lyase from Pseudomonas fluorescens, the enzyme facilitates the formation of a new carbon-carbon bond to produce (R)-2-hydroxy-1-phenylbutan-1-one. researchgate.netresearchgate.net This biocatalytic approach is a cornerstone for creating optically pure 2-hydroxy ketones. researchgate.net

Under basic conditions, this compound can participate in classic carbon-carbon bond-forming reactions such as aldol (B89426) condensations with other carbonyl compounds, leading to the formation of larger β-hydroxy ketones. evitachem.com Furthermore, related structures are used in modern synthetic methods; for instance, photoredox catalysis has been employed to create new carbon-carbon bonds at allylic positions in reactions involving similar hydroxy ketone frameworks. acs.org

Table 1: Key Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Significance |

| Enzymatic Carboligation | Benzaldehyde, Propanal | Benzaldehyde Lyase (BAL) | (R)-2-hydroxy-1-phenylbutan-1-one | Enantioselective synthesis of a chiral building block. researchgate.netresearchgate.net |

| Aldol Condensation | This compound, Other Carbonyls | Basic Conditions | β-Hydroxy Ketones | Classical method for chain elongation and building molecular complexity. evitachem.com |

Development of Novel Derivatives and Functionalized Analogues for Chemical Research

The core structure of this compound provides a scaffold for the development of novel derivatives and functionalized analogues with diverse applications in chemical research. By modifying its hydroxyl or ketone groups, or by introducing new functionalities, chemists can create a wide range of specialized molecules.

One significant area of research involves the synthesis of α-azido-β-hydroxy ketones from related precursors. These azido (B1232118) derivatives are highly versatile intermediates. For example, 2-azido-3-hydroxy-1-phenylbutan-1-one can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to yield a silylated derivative, protecting the hydroxyl group for further synthetic manipulations. mdpi.com These azido ketones can also be converted into other important structures such as: mdpi.com

Aldol products

1,3-dioxane (B1201747) derivatives

Aziridines

Oxazoline derivatives

Furthermore, research into functionalized analogues has led to the synthesis of compounds like 2-hydroxytrifluoroethylacetophenones via photoredox catalysis, demonstrating the creation of fluorinated building blocks. acs.org Other complex derivatives, such as phenylurea-containing 2-benzoylindan-1-ones, have been synthesized from related acetophenone (B1666503) precursors, showcasing the broad potential for creating novel molecular structures for various research applications, including the evaluation of biological activity. nih.gov

Table 2: Examples of Synthesized Derivatives and Analogues

| Derivative/Analogue Class | Synthetic Precursor/Method | Example Compound | Reference |

| Silylated Azido Ketones | Reaction of an azido hydroxy ketone with TBDMSCl | 2-azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one | mdpi.com |

| Aziridines | Reaction from an azido hydroxy ketone | ((2S,3R)-3-methylaziridin-2-yl)(phenyl)methanone | mdpi.com |

| Fluorinated Analogues | Photoredox-mediated reaction of styrenes | 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | acs.org |

| Complex Heterocycles | Base-promoted reaction of α-azido ketones with aldehydes | 1,3-dioxane derivatives | mdpi.com |

Computational and Theoretical Chemistry Studies of 2 Hydroxy 1 Phenylbutan 1 One

Computational and theoretical chemistry provide powerful tools for understanding the formation, structure, and reactivity of 2-hydroxy-1-phenylbutan-1-one at a molecular level. These methods complement experimental work by offering insights into reaction mechanisms, electronic properties, and the origins of stereoselectivity, which are often difficult to probe through experimentation alone.

Future Research Directions on 2 Hydroxy 1 Phenylbutan 1 One

Development of Novel and Sustainable Synthetic Routes to 2-Hydroxy-1-phenylbutan-1-one

The development of new and sustainable methods for synthesizing this compound is a primary focus of future research. Current methodologies, while effective, present opportunities for improvement in terms of environmental impact, atom economy, and efficiency.

One promising area is the refinement of traditional organic synthesis techniques. evitachem.com For instance, research has explored the synthesis of α-azido-β-hydroxy ketones, including derivatives related to this compound, by reacting phenacyl azide (B81097) with aldehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). evitachem.commdpi.com Future work could focus on optimizing these reaction conditions, exploring alternative catalysts to DBU, and expanding the substrate scope to create a wider array of derivatives. mdpi.com

Another avenue involves photoredox catalysis, which offers a mild and cost-effective approach. Recent studies on the synthesis of related 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives using an organic photocatalyst and DMSO as a benign oxidant highlight a potential pathway. acs.orgnih.gov Adapting such light-mediated, net-neutral radical/polar crossover mechanisms for the synthesis of this compound could represent a significant step towards greener chemical manufacturing.

Furthermore, flow chemistry presents an opportunity to improve the scalability and safety of existing synthetic routes. Continuous-flow systems can enhance heat and mass transfer, potentially reducing reaction times and improving yields compared to traditional batch processes. Investigating the transition of established syntheses, such as the Grignard reaction, into continuous-flow setups is a logical direction for future development.

Expanding the Scope and Efficiency of Biocatalytic Transformations of this compound

Biocatalysis is a cornerstone of modern green chemistry, and its application to the synthesis of this compound is a field ripe for expansion. evitachem.com Enzyme-catalyzed processes are highly valued for their exceptional stereoselectivity and operation under mild conditions. researchgate.net

A key area of research is the carboligation reaction catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like benzaldehyde (B42025) lyase (BAL). researchgate.netresearchgate.net The synthesis of (R)-2-hydroxy-1-phenylbutan-1-one from benzaldehyde and propanal using BAL from Pseudomonas fluorescens is a well-studied example. researchgate.netresearchgate.net Future efforts will likely focus on overcoming the challenges of this reaction, such as the competing self-ligation of substrates (e.g., to form benzoin (B196080) or propioin) versus the desired cross-ligation. researchgate.netresearchgate.net The development of advanced reactor systems, such as continuously operated enzyme membrane reactors, has shown promise in selectively producing the desired product on a gram scale and will be a key area for optimization. researchgate.net

Expanding the toolbox of enzymes is another critical direction. Researchers are actively screening for new wild-type enzymes and creating engineered variants with improved properties. uni-duesseldorf.de For example, while many enzymes produce the (R)-enantiomer, the acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been identified as an efficient biocatalyst for the (S)-selective synthesis of related phenylacetyl carbinol products. unife.it This opens the door to producing the (S)-enantiomer of this compound with high enantiomeric excess.

| Enzyme/Catalyst System | Substrates | Product | Key Research Finding | Reference(s) |

| Benzaldehyde lyase (BAL) from Pseudomonas fluorescens | Benzaldehyde, Propanal | (R)-2-hydroxy-1-phenylbutan-1-one | Enables highly enantioselective synthesis; optimization in membrane reactors can maximize product concentration and selectivity. | researchgate.netresearchgate.net |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Benzaldehyde, 3,4-hexanedione (B1216349) | (S)-1-hydroxy-1-phenylbutan-2-one | Wild-type enzyme capable of (S)-selective synthesis with high conversion and enantioselectivity. | unife.it |

| Pyruvate (B1213749) decarboxylase (PDC) variant ApPDC-Glu469Gly | Benzaldehyde, 2-oxobutanoate | (S)-1-hydroxy-1-phenylbutan-2-one | Enzyme engineering allows access to the (S)-enantiomer, with productivity enhanced by reaction engineering. | thieme-connect.de |

| Chemo-enzymatic cascade | α,β-unsaturated ketones, Yeast reductases | Chiral β-hydroxy ketones and 1,3-diols | Combines asymmetric chemocatalysis (β-borylation) with biocatalytic reduction to produce complex chiral molecules. | d-nb.info |

Rational Design and Engineering of Catalysts and Enzymes for Stereoselective Synthesis

The stereoselective synthesis of this compound is crucial, as the biological activity of its derivatives is often dependent on a specific stereoisomer. Future research will heavily lean on the rational design and engineering of both chemical catalysts and enzymes to control stereochemistry with greater precision.

In biocatalysis, protein engineering is a powerful tool. By understanding the structure-function relationships within an enzyme's active site, researchers can perform site-directed mutagenesis to alter substrate specificity and stereoselectivity. uni-duesseldorf.de For example, an S-selective variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC-Glu469Gly) was created to produce (S)-1-hydroxy-1-phenylbutan-2-one, a close analog. thieme-connect.de Although initial productivity was low, further optimization through reaction engineering significantly increased the space-time yield. thieme-connect.de Future work will involve creating more such variants and applying computational protein design to predict beneficial mutations.

For chemical catalysts, the focus is on developing new chiral ligands for asymmetric synthesis. A chemo-enzymatic cascade approach has been demonstrated for the synthesis of related hydroxy ketones, using a copper(II) complex with a novel tridentate N,N,O ligand for asymmetric β-borylation, followed by enzymatic reduction. d-nb.info The rational design of new ligands that can improve the enantiomeric excess and yield for the synthesis of this compound itself is a promising research direction. This involves synthesizing a library of ligands and screening them for catalytic activity and selectivity.

Exploration of New Reactivity Profiles and Synthetic Applications for this compound

This compound possesses two key functional groups—a hydroxyl group and a ketone—which impart it with a versatile reactivity profile. evitachem.com Future research will aim to exploit this reactivity to forge new synthetic pathways and create novel molecular architectures.

The hydroxyl group can be oxidized or used in esterification reactions, while the ketone can participate in reactions such as aldol (B89426) condensations. evitachem.com A key area for exploration is the use of this compound as a precursor in multi-step syntheses. For example, derivatives like 2-azido-3-hydroxy-1-phenylbutan-1-one can be converted into other valuable structures, such as ((2S,3R)-3-methylaziridin-2-yl)(phenyl)methanone, demonstrating its utility as a building block for nitrogen-containing heterocycles. mdpi.com

Further exploration into the derivatization of the core structure is warranted. The synthesis of α-acyloxy ketones through the reaction of α-hydroxy ketones with anhydrides, promoted by 2-methylimidazole, provides a straightforward method to introduce new functional groups. mdpi.com Applying this and similar methodologies to this compound could yield a library of novel compounds for biological screening. Additionally, its role as an intermediate in the synthesis of analgesics and anti-inflammatory drugs suggests that new derivatives could be designed as potential therapeutic agents. evitachem.com

Integration of Advanced Computational and Experimental Methodologies in Research on this compound

The synergy between computational modeling and experimental work is set to accelerate research on this compound. Advanced computational tools can provide deep mechanistic insights, guide experimental design, and predict molecular properties, thereby reducing the time and resources required for discovery and optimization.

Kinetic modeling is essential for understanding and optimizing biocatalytic processes. Mechanistic models have been successfully developed to describe the complex reaction network of the BAL-catalyzed synthesis of (R)-2-hydroxy-1-phenylbutan-1-one, accounting for both self- and cross-carboligation reactions. researchgate.net Future work will involve refining these models with more extensive experimental data and using them for robust process optimization under uncertainty. researchgate.net

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to study the molecular properties and reactivity of this compound and its derivatives. researchgate.net These methods can help in understanding reaction mechanisms at an electronic level, predicting the stability of intermediates, and guiding the design of new catalysts. For instance, computational analysis has been used to understand the role of the solvent in the ring-opening of epoxides, a reaction relevant to the synthesis of complex pharmaceutical intermediates. nih.govacs.org Similar approaches can be used to investigate the reactivity of this compound in various chemical transformations, providing insights that are difficult to obtain through experiments alone. The integration of these in silico methods with high-throughput experimental screening will be a powerful strategy for future research. uni-duesseldorf.de

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-1-phenylbutan-1-one, and how do their efficiencies compare?

The primary method for synthesizing this compound is PfBAL-catalyzed carboligation of benzaldehyde and propanal. This enzymatic approach leverages the substrate preference of benzaldehyde as a donor molecule, minimizing side products like benzoin or propioin . Chemical synthesis via Claisen-Schmidt condensation or Friedel-Crafts acylation may also be explored, though enzymatic routes typically offer better enantioselectivity. Key metrics for comparison include yield (%), enantiomeric excess (ee), and reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) confirms the hydroxyl and ketone functional groups, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 178 for C₁₁H₁₄O₂).

- Chiral HPLC or GC quantifies enantiomeric purity, essential for asymmetric synthesis validation.

- X-ray crystallography (using software like SHELXL ) resolves absolute configuration but requires high-quality crystals.

Q. What are the primary applications of this compound in pharmaceutical research?

This compound serves as a key chiral intermediate in synthesizing bioactive molecules, particularly APIs (Active Pharmaceutical Ingredients) requiring optically pure 2-hydroxy ketones. Its utility arises from its stereochemical versatility and compatibility with downstream functionalization reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield while mitigating enzyme inactivation?

The Elementary Process Functions (EPF) approach models substrate feeding strategies to balance reaction kinetics and enzyme stability. For PfBAL-catalyzed synthesis:

- Substrate feeding rates are tuned to avoid inhibitory concentrations of propanal.

- Temperature control (e.g., 25–30°C) and pH stabilization (neutral to slightly acidic) prolong enzyme activity.

- Real-time monitoring via in-line analytics (e.g., FTIR) adjusts parameters dynamically .

Q. How should researchers address contradictions in reported enantiomeric excess (ee) values across studies?

- Conduct meta-analyses using heterogeneity metrics like I² to quantify variability attributable to methodological differences (e.g., catalyst source, purification protocols) .

- Validate results with reproducible chiral separation methods (e.g., Daicel Chiralpak columns) and cross-lab collaborations.

- Report raw data (e.g., chromatograms) and experimental details (e.g., solvent systems, column lot numbers) to enhance comparability .

Q. What strategies minimize co-product formation during enzymatic synthesis of this compound?

- Substrate engineering : Use aldehydes with steric hindrance (e.g., substituted benzaldehydes) to suppress symmetric byproducts.

- Directed evolution of PfBAL improves regioselectivity for the target product.

- Kinetic modeling predicts optimal propanal/benzaldehyde ratios, reducing thermodynamic side reactions .

Methodological Notes

- Data Analysis : For systematic reviews, prioritize databases like PubMed and Web of Science over Google Scholar to ensure comprehensive, reproducible literature retrieval .

- Structural Validation : Cross-reference crystallographic data (CIF files) with the Cambridge Structural Database to confirm bond angles and torsional parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.